

## In vivo comparison of glycyrrhetinic acid and carbenoxolone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Glycyrrhetinate |           |  |  |  |
| Cat. No.:            | B1240380        | Get Quote |  |  |  |

An In Vivo Comparative Analysis of Glycyrrhetinic Acid and Carbenoxolone for Researchers and Drug Development Professionals

Glycyrrhetinic acid (GA), a triterpenoid metabolite of glycyrrhizin found in licorice root, and its synthetic derivative, carbenoxolone (CBX), are extensively utilized in biomedical research for their diverse pharmacological activities. Both compounds are widely recognized as gap junction blockers, but their biological effects extend to anti-inflammatory, neuroprotective, and anticonvulsant properties. This guide provides an objective comparison of their in vivo performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

### **Comparative Biological Activities**

Glycyrrhetinic acid and carbenoxolone share a core structure, which contributes to their overlapping biological activities. However, structural differences lead to variations in their potency, reversibility, and spectrum of effects.

#### **Gap Junction Inhibition**

A primary application of both GA and CBX is the inhibition of gap junctions, which are intercellular channels crucial for cell-to-cell communication. Their effects have been characterized in various tissues.



In the vascular system, both  $18\alpha$ -glycyrrhetinic acid ( $18\alpha$ -GA),  $18\beta$ -glycyrrhetinic acid ( $18\beta$ -GA), and carbenoxolone have been shown to inhibit endothelium-derived hyperpolarizing factor (EDHF)-type relaxations in rabbit superior mesenteric artery rings, a response mediated by gap junctions.[1][2] However, their effects on vessel tone differ. While  $18\alpha$ -GA has no direct effect, both  $18\beta$ -GA and CBX induce vasorelaxation.[1][2] The relaxant effect of CBX is partly dependent on the endothelium and involves nitric oxide (NO) signaling, whereas the effect of  $18\beta$ -GA is endothelium-independent.[1][2]

In the context of the central nervous system, studies on the mouse retina have demonstrated that both CBX and  $18\beta$ -GA antagonize cone-driven light responses by blocking gap junctions. [3][4] Notably, the effects of  $18\beta$ -GA were found to be more readily reversible than those of CBX.[3] It is important to note that some studies suggest that the actions of CBX and  $18\beta$ -GA may not be exclusively due to gap junction blockade, as they have been observed to inhibit inositol 1,4,5-trisphosphate (IP3)-mediated calcium signaling and depolarize mitochondria.[5]

#### **Anti-inflammatory and Analgesic Effects**

Both compounds exhibit significant anti-inflammatory properties. Carbenoxolone has been shown in preclinical studies to reduce pain hypersensitivity by inhibiting neuroinflammation and modulating GABAergic signaling.[6] Its anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, as well as the inhibition of the NF- $\kappa$ B and NLRP3 inflammasome signaling pathways.[6] Similarly, 18 $\beta$ -glycyrrhetinic acid has demonstrated anti-inflammatory effects in both in vitro and in vivo models of rheumatoid arthritis, also through the inhibition of the MAPK/NF- $\kappa$ B pathway.[7]

#### **Anticonvulsant Properties**

The gap junction blocking activity of GA and CBX has been linked to anticonvulsant effects. Systemic administration of carbenoxolone has been shown to produce a dose-dependent decrease in audiogenic seizure severity in DBA/2 mice and genetically epilepsy-prone rats.[8] [9] Interestingly, glycyrrhizin, a precursor to glycyrrhetinic acid that is inactive at the gap-junction level, did not show anticonvulsant effects, highlighting the importance of gap junction inhibition in this context.[8][9]

#### **Gastrointestinal Effects**



An early study in pylorus-ligated rats indicated that carbenoxolone is more potent than glycyrrhetinic acid in reducing peptic activity and total gastric acidity.[10] This suggests a greater potential for CBX in the context of peptic ulcer treatment.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from the cited experiments, providing a clear comparison of the concentrations used and the observed effects of glycyrrhetinic acid and carbenoxolone.

Table 1: Inhibition of EDHF-Type Relaxations in Rabbit Superior Mesenteric Artery

| Compound                | Concentration for<br>Attenuation | Intrinsic Vasorelaxant<br>Activity |
|-------------------------|----------------------------------|------------------------------------|
| 18α-Glycyrrhetinic Acid | up to 100 μM                     | No                                 |
| 18β-Glycyrrhetinic Acid | up to 10 μM                      | Yes                                |
| Carbenoxolone           | up to 300 μM                     | Yes                                |

Data from Chaytor et al., 2000.[1]

Table 2: Effects on Cone-Driven Light Responses in Mouse Retina

| Compound                   | Concentration | Effect on Light<br>Response  | Reversibility                       |
|----------------------------|---------------|------------------------------|-------------------------------------|
| 18β-Glycyrrhetinic<br>Acid | 50 μΜ         | Decreased to ~30% of control | Readily reversible                  |
| Carbenoxolone              | 100 μΜ        | Decreased to ~30% of control | Not specified as readily reversible |

Data from Xia & Nawy, 2003.[3][4]

Table 3: Anticonvulsant Effects in Animal Models



| Compound      | Animal Model | Administration                  | Dose Range     | Effect                                                |
|---------------|--------------|---------------------------------|----------------|-------------------------------------------------------|
| Carbenoxolone | DBA/2 mice   | Intraperitoneal                 | 1-40 mg/kg     | Dose-dependent decrease in seizure severity           |
| Carbenoxolone | GEPRs        | Intravenous/Intra<br>peritoneal | 5-30 mg/kg     | Dose-dependent reduction in clonic and tonic seizures |
| Glycyrrhizin  | DBA/2 mice   | Intraperitoneal                 | up to 30 mg/kg | No effect on seizures                                 |

Data from Gareri et al., 2004 and Citraro et al., 2006.[8][9]

## **Experimental Protocols**Inhibition of EDHF-Type Relaxations

The vascular actions of  $18\alpha$ -GA,  $18\beta$ -GA, and carbenoxolone were investigated in preconstricted rings of rabbit superior mesenteric artery. To study EDHF-type relaxations, experiments were conducted in the presence of 300  $\mu$ M N(G)-nitro-L-arginine methyl ester (L-NAME) and 10  $\mu$ M indomethacin to block NO synthase and cyclooxygenase, respectively. The attenuation of acetylcholine-induced relaxations was measured after preincubation with varying concentrations of the test compounds.[1]

#### **Antagonism of Cone-Driven Light Responses**

Light responses were recorded from ganglion cells in the mouse retina under photopic conditions. The effects of the gap junction antagonists, carbenoxolone and  $18\beta$ -glycyrrhetinic acid, were assessed by applying them to the bath and measuring the change in the size of the light response. The reversibility of the effects was tested by a washout period.[3][4]

#### **Assessment of Anticonvulsant Activity**

In the DBA/2 mouse model, audiogenic seizures were induced, and the severity was scored. Carbenoxolone was administered intraperitoneally at various doses before seizure induction to evaluate its effect on the seizure severity score.[8] In genetically epilepsy-prone rats (GEPRs),



seizures were also induced by an acoustic stimulus. Carbenoxolone was administered intravenously or intraperitoneally, and its effect on the clonic and tonic phases of the seizures was observed.[9]

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by glycyrrhetinic acid and carbenoxolone.



Click to download full resolution via product page

Caption: Inhibition of Inflammatory Signaling by GA and CBX.





Click to download full resolution via product page

Caption: Blockade of Gap Junctions by GA and CBX.

### **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for comparing the in vivo effects of glycyrrhetinic acid and carbenoxolone.





Click to download full resolution via product page

Caption: General In Vivo Comparative Experimental Workflow.

In conclusion, both glycyrrhetinic acid and carbenoxolone are valuable research tools with a range of biological activities. While they share the ability to block gap junctions and exert anti-inflammatory effects, they differ in terms of potency, reversibility, and off-target effects. Carbenoxolone appears to be a more potent inhibitor of peptic activity, while 18β-glycyrrhetinic acid may offer the advantage of more readily reversible gap junction blockade. The choice between these two compounds should be guided by the specific experimental context and the desired pharmacological profile. Further research is warranted to fully elucidate their distinct mechanisms of action and to explore their therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of glycyrrhetinic acid isoforms and carbenoxolone as inhibitors of EDHF-type relaxations mediated via gap junctions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of alpha and beta isoforms of glycyrrhetinic acid and carbenoxolone as inhibitors of EDHF-type relaxation -ORCA [orca.cardiff.ac.uk]
- 3. The gap junction blockers carbenoxolone and 18β-glycyrrhetinic acid antagonize conedriven light responses in the mouse retina | Visual Neuroscience | Cambridge Core [cambridge.org]
- 4. The gap junction blockers carbenoxolone and 18beta-glycyrrhetinic acid antagonize conedriven light responses in the mouse retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbenoxolone and 18β-glycyrrhetinic acid inhibit inositol 1,4,5-trisphosphate-mediated endothelial cell calcium signalling and depolarise mitochondria PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and anti-inflammatory properties of carbenoxolone: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of peptic activity by carbenoxolone and glycyrrhetinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo comparison of glycyrrhetinic acid and carbenoxolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240380#in-vivo-comparison-of-glycyrrhetinic-acid-and-carbenoxolone]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com